molecular formula C6H11NO2 B2941897 1-(Oxazinan-2-yl)ethanone CAS No. 855401-36-4

1-(Oxazinan-2-yl)ethanone

Cat. No.: B2941897
CAS No.: 855401-36-4
M. Wt: 129.159
InChI Key: SPPXRLHZUHMUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxazinan-2-yl)ethanone is a heterocyclic organic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazinanone family, which is known for its significant biological and chemical properties. The presence of the oxazinanone ring structure makes it a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxazinan-2-yl)ethanone can be synthesized through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid as a catalyst. This reaction proceeds under metal-free conditions and utilizes methanol as the solvent, resulting in high yields of the desired product .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles. For instance, the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene leads to the formation of six-membered cyclic carbonates. This method is efficient and environmentally friendly, producing high yields of pure this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxazinan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinanone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols are used in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions include various substituted oxazinanones, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

1-(Oxazinan-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxazinan-2-yl)ethanone involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases such as cancer and inflammation .

Comparison with Similar Compounds

Uniqueness: 1-(Oxazinan-2-yl)ethanone is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological properties. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industrial applications .

Properties

IUPAC Name

1-(oxazinan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(8)7-4-2-3-5-9-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPXRLHZUHMUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.